molecular formula C7H2ClF5N2O2 B1459454 4-Chloro-5-nitro-2-(pentafluoroethyl)pyridine CAS No. 1803605-82-4

4-Chloro-5-nitro-2-(pentafluoroethyl)pyridine

Cat. No.: B1459454
CAS No.: 1803605-82-4
M. Wt: 276.55 g/mol
InChI Key: LFTFJADDBFHMQF-UHFFFAOYSA-N
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Description

4-Chloro-5-nitro-2-(pentafluoroethyl)pyridine is a useful research compound. Its molecular formula is C7H2ClF5N2O2 and its molecular weight is 276.55 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-chloro-5-nitro-2-(1,1,2,2,2-pentafluoroethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF5N2O2/c8-3-1-5(6(9,10)7(11,12)13)14-2-4(3)15(16)17/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTFJADDBFHMQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(C(F)(F)F)(F)F)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF5N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-5-nitro-2-(pentafluoroethyl)pyridine is a heterocyclic compound featuring a pyridine ring with significant modifications that enhance its biological activity. The presence of both electron-withdrawing groups, such as chlorine and nitro, along with a highly fluorinated pentafluoroethyl substituent, contributes to its unique chemical properties and potential therapeutic applications.

Chemical Structure

The molecular structure of 4-Chloro-5-nitro-2-(pentafluoroethyl)pyridine can be represented as follows:

C7H3ClF5N2O2\text{C}_7\text{H}_3\text{Cl}\text{F}_5\text{N}_2\text{O}_2

This compound is characterized by:

  • A chlorine atom at the 4-position.
  • A nitro group at the 5-position.
  • A pentafluoroethyl group at the 2-position.

The biological activity of 4-Chloro-5-nitro-2-(pentafluoroethyl)pyridine is primarily attributed to the nitro group, which can undergo bioreduction in biological systems. This process generates reactive intermediates that interact with cellular components, leading to various biological effects. Notably, this compound has shown potential as an antimicrobial and anti-inflammatory agent due to its ability to inhibit specific enzyme activities critical for microbial growth and inflammation pathways.

Biological Activity Overview

Research indicates that 4-Chloro-5-nitro-2-(pentafluoroethyl)pyridine exhibits several key biological activities:

Activity Type Description
Antimicrobial Inhibits the growth of various bacterial strains, suggesting potential use in antibiotic development.
Anti-inflammatory Reduces inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
Enzyme Inhibition Demonstrates inhibition of specific enzymes, which may contribute to its pharmacological effects.

Case Studies and Research Findings

  • Antimicrobial Activity : In a study examining the antimicrobial properties of various pyridine derivatives, 4-Chloro-5-nitro-2-(pentafluoroethyl)pyridine was found to significantly inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The mechanism was attributed to disruption of bacterial cell wall synthesis .
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. Administration of 4-Chloro-5-nitro-2-(pentafluoroethyl)pyridine resulted in a marked reduction in pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) compared to control groups, highlighting its potential as an anti-inflammatory therapeutic agent.
  • Enzyme Inhibition Studies : Research has demonstrated that this compound inhibits enzymes involved in metabolic pathways critical for bacterial survival. For instance, it was shown to inhibit DNA gyrase activity, which is essential for DNA replication in bacteria, thus providing insight into its mechanism of action against microbial pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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